2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1058485-33-8
VCID: VC11932200
InChI: InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)17-10-19(25)23(13-22-17)12-18(24)21-11-16-4-2-3-9-20-16/h2-10,13H,11-12H2,1H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
Molecular Formula: C19H18N4O2
Molecular Weight: 334.4 g/mol

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide

CAS No.: 1058485-33-8

Cat. No.: VC11932200

Molecular Formula: C19H18N4O2

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide - 1058485-33-8

Specification

CAS No. 1058485-33-8
Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
IUPAC Name 2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Standard InChI InChI=1S/C19H18N4O2/c1-14-5-7-15(8-6-14)17-10-19(25)23(13-22-17)12-18(24)21-11-16-4-2-3-9-20-16/h2-10,13H,11-12H2,1H3,(H,21,24)
Standard InChI Key TUKOTXBFTFGZFA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CC=N3

Introduction

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the class of pyrimidines and amides, characterized by specific functional groups that may contribute to its pharmacological properties.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Pyrimidine Core: The initial step may involve the condensation of appropriate pyrimidine precursors with substituted aromatic compounds.

  • Substitution Reactions: The introduction of the pyridine moiety occurs through nucleophilic substitution, often utilizing specific reagents to ensure selectivity.

  • Final Acetylation: The final step generally involves acetylation to yield the desired acetamide derivative.

Reaction Conditions

The synthesis may require controlled temperatures, specific solvents (such as dioxane or ethanol), and purification techniques like recrystallization or chromatography to isolate the final product.

Biological Activity and Mechanism of Action

Research indicates that compounds similar to 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide exhibit various biological activities:

Antitumor Activity

Studies have shown that related compounds can inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. This effect is often mediated through:

  • Caspase Activation: Induction of programmed cell death pathways.

Antioxidative Effects

The antioxidative properties are attributed to the compound's ability to scavenge free radicals and protect cellular components from oxidative stress.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other pyrimidine derivatives:

Compound NameMolecular FormulaMolecular Weight
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamideC₁₅H₁₈N₂O₂286.33 g/mol
2-(6-oxo-4-(m-tolyl)pyrimidin-1(6H)-yl)acetamideC₁₅H₁₈N₂O₂286.33 g/mol

The distinct features of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[(pyridin-2-yl)methyl]acetamide may confer unique biological activities compared to these similar compounds.

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